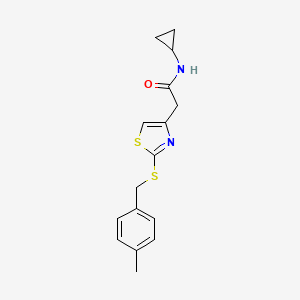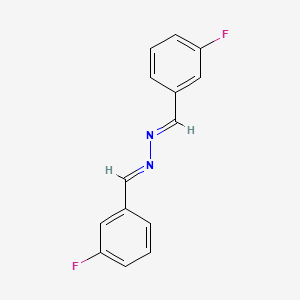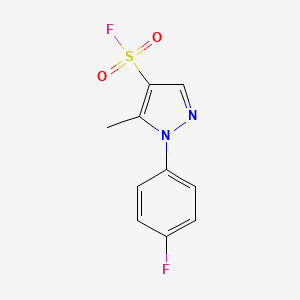
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O prevents the proliferation and survival of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. It has also demonstrated good tissue penetration and distribution in preclinical studies. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been found to be well-tolerated in animal models, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is its specificity for BTK, which reduces the risk of off-target effects. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has also been shown to be effective in overcoming resistance to other BTK inhibitors. However, one limitation of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is its relatively low potency compared to other BTK inhibitors, which may require higher doses for therapeutic efficacy.
Direcciones Futuras
For FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O include the development of combination therapies with other targeted agents, as well as the exploration of its potential in other cancer and autoimmune disease indications. Further studies are also needed to elucidate the optimal dosing and treatment duration of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O, as well as its potential for drug-drug interactions and toxicity in humans.
Conclusion
In conclusion, FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its specificity for BTK and good pharmacokinetic profile make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action, optimal dosing, and potential toxicity in humans.
Métodos De Síntesis
The synthesis of FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O involves the reaction of 4-bromo-3-fluorobenzonitrile with 2-(4-chlorophenyl) acetonitrile in the presence of potassium carbonate and copper iodide. The resulting intermediate is then reacted with 2-aminopyridine and 1-(3-aminopropyl) piperazine to yield FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O.
Aplicaciones Científicas De Investigación
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has been extensively studied for its potential therapeutic effects in various cancers and autoimmune diseases. It has been shown to inhibit the growth of B-cell lymphomas, acute myeloid leukemia, and multiple myeloma. FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O has also been found to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
1-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-2-15(19)18-11-9-17(10-12-18)8-7-13-3-5-14(16)6-4-13/h2-6H,1,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVUUXZCURXLBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FC1=CC=C(C=C1)Ccn1ccn(CC1)C(C=C)=O | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-bromo-3-hydroxy-Furo[3,2-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B2921792.png)


![N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2921796.png)
![2-(Bromomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2921798.png)




![Ethyl 4-[4-(dimethylamino)phenyl]-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2921808.png)
![4-(Trifluoromethyl)-5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2921810.png)
![2-chloro-N-[3-chloro-4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2921812.png)
![Ethyl 4-[(3-ethyl-4-methoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2921814.png)
![2-[[1-(1-Methyl-6-oxopyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921815.png)